- Versatile hydrophilic cyanine dyes and their peptide conjugates for diagnostic imaging and therapy, United States, , ,
Cas no 93-62-9 (N-(2-Hydroxyethyl)iminodiacetic acid)
N-(2-Hydroxyethyl)iminodiacetic acid Properties
Names and Identifiers
-
- 2,2'-((2-Hydroxyethyl)azanediyl)diacetic acid
- HIDA
- (Hydroxyethylimino)diacetic acid
- [(beta-Hydroxyethyl)imino]diacetic acid
- 2-(hydroxyethylimino)di-aceticaci
- 2-Hydroxyethylaminodiacetic acid
- Acetic acid, (hydroxyethyl)iminodi-
- Acetic acid, [(2-hydroxyethyl)imino]di-
- Ethanolamine-N,N-diacetic acid
- N-(2-Hydroxyethyl)iminodiacetic Acid
- Glycine,N-(carboxymethyl)-N-(2-hydroxyethyl)-
- N,N-Bis(carboxymethyl)ethanolamine
- Heida
- Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)-
- Hydroxyethylnitrilodiacetic acid
- (2-Hydroxyethyl)iminodiacetic acid
- N-(2-Hydroxyethyl)imidodiacetic acid
- N-Hydroxyethyliminodiacetic acid
- 2-Hydroxyethylamino diacetic acid
- Caswell No. 489
- 2-Hydrox
- Acetic acid, [(2-hydroxyethyl)imino]di- (6CI, 7CI, 8CI)
- N-(Carboxymethyl)-N-(2-hydroxyethyl)glycine (ACI)
- 2-[(Carboxymethyl)(2-hydroxyethyl)amino]acetic acid
- 2-[Carboxymethyl(2-hydroxyethyl)amino]acetic acid
- [(β-Hydroxyethyl)imino]diacetic acid
- Chelest EA
- Ethanoldiglycine
- Ethanoldiglycinic acid
- HIMDA
- N-(β-Hydroxyethyl)iminodiacetic acid
- NSC 18474
- +Expand
-
- MFCD00004293
- JYXGIOKAKDAARW-UHFFFAOYSA-N
- 1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12)
- O=C(CN(CCO)CC(O)=O)O
Computed Properties
- 177.06400
- 3
- 6
- 6
- 12
- 153
- 0
- 0
- 0
- 0
- 0
- 1
- -3.5
- nothing
- 0
- 98.1
Experimental Properties
- -1.55010
- 98.07000
- 1.4230 (estimate)
- 309.06°C (rough estimate)
- 178 °C (lit.)
- 0.1 M NaOH: 50 mg/mL, clear
- White granular crystals or crystalline powders
- Soluble in hot water, slightly soluble in cold water.
- 1.4347 (rough estimate)
N-(2-Hydroxyethyl)iminodiacetic acid Security Information
- GHS07
- AI1925000
- 3
- S26-S36
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- warning
- 36/37/38
- Warning
N-(2-Hydroxyethyl)iminodiacetic acid Customs Data
- 2922509090
-
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Hydroxyethyl)iminodiacetic acid Price
N-(2-Hydroxyethyl)iminodiacetic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
1.2 overnight, pH 5.5, rt
- Insights into a selective synthesis of anatase, rutile, and brookite-type titanium dioxides by a hydrothermal treatment of titanium complexesJournal of Materials Research, 2014, 29(1), 90-97,
Synthetic Circuit 4
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
- An amino nitrile intermediate for the preparation of 2-hydroxyethyliminodiacetic acid, World Intellectual Property Organization, , ,
Synthetic Circuit 9
- Preparation of carboxylic acid salts by oxidation of primary alcohols with an aqueous alkali-platinum catalyst system, European Patent Organization, , ,
Synthetic Circuit 10
- Hydrolysis and ammonolysis of EDTA in aqueous solutionCanadian Journal of Chemistry, 1979, 57(9), 1018-24,
Synthetic Circuit 11
Synthetic Circuit 12
- Preparation of 2-morpholinones and their biological activitiesJournal of the Faculty of Agriculture, 1974, 18(4), 253-68,
Synthetic Circuit 13
- 2-Hydroxyethyliminodiacetonitrile and 2-hydroxyethyliminodiacetonitrile and 2-hydroxyethyliminodiacetates, France, , ,
Synthetic Circuit 14
Synthetic Circuit 15
N-(2-Hydroxyethyl)iminodiacetic acid Raw materials
N-(2-Hydroxyethyl)iminodiacetic acid Preparation Products
N-(2-Hydroxyethyl)iminodiacetic acid Suppliers
N-(2-Hydroxyethyl)iminodiacetic acid Related Literature
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1. Ruthenium(III)–aminopolycarboxylato complexes active for the reduction of the N–N bond of hydrazine and phenylhydrazine in aqueous acidic mediaRaju Prakash,Gadde Ramachandraiah J. Chem. Soc. Dalton Trans. 2000 85
-
Konstantinos A. Matsoukas,Mavroudis A. Demertzis Analyst 1988 113 251
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Clémentine Féau,Emmanuel Klein,Carsten Dosche,Paul Kerth,Luc Lebeau Org. Biomol. Chem. 2009 7 5259
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4. Ruthenium(III)–aminopolycarboxylato complexes active for the reduction of the N–N bond of hydrazine and phenylhydrazine in aqueous acidic mediaRaju Prakash,Gadde Ramachandraiah J. Chem. Soc. Dalton Trans. 2000 85
-
Marian ?asny,Dieter Rehder Dalton Trans. 2004 839
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Clémentine Féau,Emmanuel Klein,Carsten Dosche,Paul Kerth,Luc Lebeau Org. Biomol. Chem. 2009 7 5259
-
Miho Uchida,Akane Sue,Toshiaki Yoshioka,Akitsugu Okuwaki CrystEngComm 2001 3 21
-
Christian Hess Chem. Soc. Rev. 2021 50 3519
-
Christian Hess Chem. Soc. Rev. 2021 50 3519
-
Qipeng Li,Xiang Jiang,Shaowu Du RSC Adv. 2015 5 1785
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